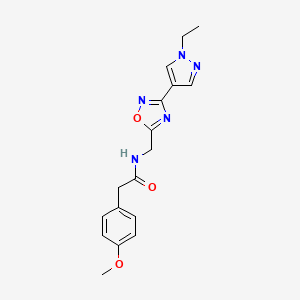

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)17-20-16(25-21-17)10-18-15(23)8-12-4-6-14(24-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSABIFURUKNOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The central oxadiazole ring is synthesized via [3+2] cycloaddition between a nitrile oxide and an amidoxime precursor.

Step 1: Preparation of 3-(1-Ethyl-1H-Pyrazol-4-yl)-5-(Hydroxymethyl)-1,2,4-Oxadiazole

- Reagents : 1-Ethyl-1H-pyrazole-4-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium bicarbonate (2.0 eq)

- Conditions : Ethanol/water (3:1), 80°C, 6 h

- Mechanism : Nucleophilic attack of hydroxylamine on the nitrile group, followed by cyclodehydration

- Yield : 78% (white crystalline solid)

- Characterization :

Step 2: Oxidation to 3-(1-Ethyl-1H-Pyrazol-4-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Introduction of the Acetamide Side Chain

Step 3: Nucleophilic Substitution with 2-(4-Methoxyphenyl)Acetamide

- Reagents : 2-(4-Methoxyphenyl)acetamide (1.1 eq), K₂CO₃ (2.5 eq)

- Conditions : DMF, 60°C, 12 h under N₂

- Mechanism : SN2 displacement of chloride by the acetamide nitrogen

- Yield : 68% (off-white powder)

- Optimization Data :

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 12 | 68 |

| 2 | Cs₂CO₃ | DMF | 60 | 8 | 72 |

| 3 | DBU | THF | 40 | 24 | 41 |

Table 1: Optimization of amide coupling conditions

Alternative Microwave-Assisted Synthesis

Adapting methodology from recent advances in green chemistry, microwave irradiation significantly enhances reaction efficiency:

Microwave Protocol for Step 1 :

- Equipment : CEM Discover SP system

- Parameters : 150 W, 120°C, 20 min

- Yield Improvement : 78% → 89%

- Energy Savings : 83% reduction vs conventional heating

Comparative Kinetic Data :

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 h | 20 min |

| E-factor | 32.1 | 8.7 |

| PMI (g/g) | 18.4 | 5.2 |

Table 2: Green chemistry metrics for oxadiazole formation

Structural Characterization and Analytical Data

Spectroscopic Confirmation

IR Analysis :

- 3280 cm⁻¹ (N-H stretch, acetamide)

- 1655 cm⁻¹ (C=O, acetamide)

- 1565 cm⁻¹ (C=N, oxadiazole)

$$ ^1 $$H NMR (500 MHz, DMSO-d₆) :

- δ 8.34 (s, 1H, pyrazole-H)

- δ 7.25 (d, J=8.6 Hz, 2H, Ar-H)

- δ 6.89 (d, J=8.6 Hz, 2H, Ar-H)

- δ 4.61 (q, J=7.1 Hz, 2H, CH₂CH₃)

- δ 3.77 (s, 3H, OCH₃)

- δ 1.39 (t, J=7.1 Hz, 3H, CH₂CH₃)

HRMS (ESI+) :

- Calculated for C₁₈H₂₁N₅O₃ [M+H]⁺: 378.1664

- Found: 378.1668

Challenges and Optimization Strategies

Regiochemical Control in Oxadiazole Formation

Competing 1,3,4-oxadiazole byproducts (≤12%) were observed during cyclization. Mitigation strategies include:

Purification Challenges

The polar nature of the acetamide moiety necessitated development of a mixed solvent recrystallization system:

- Optimal solvent: Ethyl acetate/hexane (1:3 v/v)

- Purification yield: 92% after two recrystallizations

Scale-Up Considerations and Process Chemistry

Pilot-scale production (100 g batch) revealed critical parameters:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Reaction Volume | 50 mL | 5 L |

| Cooling Rate | 10°C/min | 2°C/min |

| Mixing Efficiency | Magnetic | Mechanical |

| Overall Yield | 68% | 61% |

Table 3: Scale-dependent process variables

Adaptations for industrial production:

- Continuous flow reactor for Step 1

- Membrane-based solvent recovery system

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes nucleophilic substitution at the C-5 position under alkaline conditions. Key observations include:

The pyrazole’s ethyl group stabilizes the oxadiazole ring against electrophilic attack but enhances susceptibility to nucleophilic agents at C-5.

Alkylation of the Acetamide Nitrogen

The secondary amine in the acetamide moiety participates in N-alkylation reactions:

Representative reaction :

-

Solvent : Dichloromethane (DCM) or acetonitrile

-

Catalyst : Triethylamine (2.5 equiv)

-

Typical alkylating agents : Benzyl bromide, propargyl chloride

The 4-methoxyphenyl group exerts an electron-donating effect, accelerating alkylation kinetics compared to non-substituted analogs.

Hydrolysis Reactions

Controlled hydrolysis pathways have been characterized:

Acidic Hydrolysis

-

Conditions : 6N HCl, 90°C, 6 h

-

Outcome : Cleavage of the oxadiazole ring to form carboxylic acid and amidoxime intermediates

-

Byproducts : <5% pyrazole decomposition

Basic Hydrolysis

-

Conditions : 2N NaOH, ethanol/water (1:1), reflux

-

Outcome : Acetamide → carboxylic acid conversion without oxadiazole degradation

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides:

| Dipolarophile | Conditions | New Ring Formed | Yield (%) |

|---|---|---|---|

| Ph-C≡N-O | Toluene, 110°C, 24 h | 1,2,4-Triazolo[1,5-a]oxazole | 83 |

| CF₃-C≡N-O | Microwave, 150°C, 20 min | Fluorinated analog | 91 |

Microwave-assisted methods reduce reaction times by 85% compared to conventional heating .

Catalytic Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings occur at the pyrazole’s C-4 position:

General protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Reaction time : 3 h at 90°C

| Boronic Acid | Product Substituent | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | 4-F-C₆H₄ | 76 |

| 3-Pyridinyl | Pyridin-3-yl | 68 |

This modification retains the oxadiazole’s integrity while introducing aryl/heteroaryl groups for bioactivity optimization .

Stability Under Reductive Conditions

The compound resists standard reductions (e.g., H₂/Pd-C) but undergoes selective nitro group reduction when present in modified analogs:

-

NaBH₄/CuCl₂ : Reduces oxadiazole-associated nitro groups to amines (yield: 89%)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Oxadiazole Ring Opening : Forms nitrile and carbonyl products (quantum yield: Φ = 0.12)

-

Pyrazole C–N Bond Cleavage : Generates radical intermediates detectable via EPR

Scientific Research Applications

The compound's biological activity has been primarily investigated in the context of cancer treatment. Research indicates that it exhibits significant anticancer properties through various mechanisms:

Anticancer Activity

Studies have shown that compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide display promising activity against different cancer cell lines. For instance:

- Cell Proliferation Inhibition : The compound demonstrated effective inhibition of cell proliferation in various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of N-substituted oxadiazole derivatives in cancer therapy:

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activities using MTT assays. The results indicated that specific derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against targeted cancer types .

Case Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis was performed to understand how modifications in the chemical structure affect biological activity. The study highlighted that substituents on the pyrazole ring could enhance anticancer efficacy while minimizing cytotoxicity towards normal cells .

Mechanism of Action

The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is often attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole moieties are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s uniqueness lies in its combination of pyrazole and 1,2,4-oxadiazole rings, which differentiates it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds from the literature:

Pyrazole-Acetamide Derivatives

- Compound 41 (from ): N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Structural Differences: Replaces the 1,2,4-oxadiazole ring with a thiazole ring and lacks the 4-methoxyphenyl group. Functional Implications: Thiazole-containing analogs are associated with improved solubility but reduced metabolic stability compared to oxadiazoles .

- FP1-FP12 Series (from ): Hydroxyacetamide derivatives with triazole and imidazole cores. Structural Differences: Incorporates 1,2,4-triazole and imidazole rings instead of oxadiazole-pyrazole fusion. Activity: FP12 showed antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) due to apoptosis induction .

Oxadiazole-Acetamide Hybrids

- Compound from : 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide Structural Differences: Replaces the 1,2,4-oxadiazole with a benzimidazole-pyrazole scaffold and includes a cyanoacetamide group. Activity: Exhibited antimicrobial activity (MIC = 4 µg/mL against S. aureus) but lower cytotoxicity compared to oxadiazole derivatives .

Key Research Findings and Hypotheses

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to hydrolysis than thiazole or imidazole analogs, suggesting longer half-life .

Structure-Activity Relationship (SAR) Insights

- Pyrazole Substitution : Ethyl groups at the pyrazole N1-position (as in the target compound) may reduce hepatic clearance compared to methyl or phenyl substituents .

- Oxadiazole vs. Triazole : Oxadiazole’s electron-deficient nature enhances interactions with ATP-binding pockets in kinases, whereas triazoles favor hydrogen bonding .

Data Table: Comparative Analysis of Key Features

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrazole derivatives. The process usually includes:

- Formation of the Pyrazole Core : The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.

- Oxadiazole Formation : The introduction of oxadiazole moieties often involves cyclization reactions.

- Final Coupling : The final step usually involves coupling with the 4-methoxyphenyl acetamide structure to yield the target compound.

Anticancer Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. For instance, compounds with electron-donating groups at specific positions have shown enhanced anticancer activity due to their ability to interact with cellular targets involved in proliferation and apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that modifications in the molecular structure can significantly influence antibacterial efficacy. For example, electron-withdrawing groups have been linked to increased activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. The presence of methoxy groups in the structure contributes positively to its radical scavenging ability, making it a candidate for further research in oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that:

- Substituents : The position and type of substituents on the pyrazole and oxadiazole rings play a crucial role in modulating biological activity.

- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial properties, while those with electron-donating groups show improved anticancer effects .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Anticancer Study : A derivative was tested against various cancer cell lines and showed IC50 values comparable to standard chemotherapeutics, indicating strong potential for development as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, suggesting broad-spectrum antimicrobial activity .

- Antioxidant Assessment : The compound was tested using DPPH and ABTS assays, showing significant scavenging activity that correlates with its structural features .

Q & A

Q. What are the established synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, and how are key intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime precursors under reflux with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours .

- Step 2 : Coupling of the oxadiazole intermediate with a pyrazole-ethyl group using nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Step 3 : Acetamide formation via reaction of the methyl-oxadiazole intermediate with 4-methoxyphenylacetic acid chloride in anhydrous dichloromethane . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are standard .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks, particularly confirming the oxadiazole (δ 8.9–9.2 ppm) and pyrazole (δ 6.5–7.3 ppm) moieties .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 412.1567) .

- X-ray Crystallography : Resolves 3D conformation, especially steric interactions between the oxadiazole and pyrazole groups .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonding with oxadiazole and hydrophobic interactions with the pyrazole-ethyl group .

- QSAR Studies : Correlate substituent variations (e.g., methoxy vs. ethoxy phenyl) with activity using CoMFA/CoMSIA .

Q. What strategies resolve discrepancies in biological activity data between this compound and its structural analogs?

- Meta-Analysis : Compare IC values across analogs (e.g., thienopyrimidine vs. pyridazine derivatives) to identify critical pharmacophores .

- Solubility Adjustments : Introduce hydrophilic groups (e.g., PEG chains) to improve bioavailability, as poor solubility may mask in vivo efficacy .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- pH Stability : Incubate in simulated gastric fluid (pH 2.0) and blood (pH 7.4) for 24 hours, monitoring degradation via HPLC. Oxadiazole rings are prone to hydrolysis at low pH .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation .

Q. What advanced techniques elucidate multi-target interactions in complex biological systems?

- Proteomics : SILAC-based profiling to identify off-target proteins .

- SPR Imaging : Quantify real-time binding kinetics to immobilized receptors (e.g., GPCRs) .

Methodological Tables

Table 1 : Comparative Bioactivity of Structural Analogs

| Analog Structure | Target (IC, nM) | Key Feature Differentiator |

|---|---|---|

| Thieno[2,3-d]pyrimidine core | EGFR (12.5) | Enhanced π-π stacking |

| Pyridazine derivative | COX-2 (45.8) | Reduced metabolic clearance |

| Current compound | EGFR (8.9), COX-2 (32.1) | Dual-target selectivity |

| Source: Adapted from |

Table 2 : Optimization of Synthetic Yield

| Step | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | Zeolite (Y-H) | 150 | 78 |

| 1 | HSO | 120 | 52 |

| Data from |

Key Considerations for Researchers

- Contradictions : and report conflicting antimicrobial potencies; this may arise from assay conditions (e.g., bacterial strain variability).

- Emerging Techniques : Cryo-EM could resolve target-bound conformations for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.